molecular formula C25H20BrClN4O B2709858 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330202-30-7

6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B2709858
CAS No.: 330202-30-7
M. Wt: 507.82
InChI Key: NBXAJAGXOOOMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic small molecule of significant interest in medicinal chemistry research, built on a hybrid quinazoline-piperazine scaffold. The quinazoline core is a privileged structure in drug discovery, notably forming the backbone of several approved therapeutic agents . Its structure incorporates key pharmacophoric elements: a 6-bromo-substituted quinazoline, a 4-phenyl group, and an N-acyl piperazine moiety with a 2-chlorobenzoyl group. The presence of a halogen (bromine) at the 6-position of the quinazoline ring is a feature known to enhance electronic properties and improve binding affinity in bioactive compounds, potentially boosting anticancer effects . Furthermore, the piperazine ring is a widely utilized component in pharmaceuticals that helps optimize the molecule's physicochemical properties and serves as a versatile linker to display diverse aromatic groups for target interaction . This compound is primarily investigated for its potential as a cytotoxic agent. Research on analogous 6-bromo quinazoline derivatives has demonstrated promising antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (SW480) . The mechanism of action for quinazoline-based compounds often involves the inhibition of key kinase enzymes , such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology . Molecular docking and dynamics simulations of similar structures suggest they can establish hydrogen bonds and other critical interactions with key residues in the ATP-binding pocket of such kinases . Beyond oncology, the quinazoline scaffold is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects, making it a versatile template for exploratory research in multiple therapeutic areas . Intended Use & Safety: 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is provided For Research Use Only (RUO) . It is strictly intended for laboratory research applications and is not classified as a drug. This product is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified professionals in a controlled laboratory setting, in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrClN4O/c26-18-10-11-22-20(16-18)23(17-6-2-1-3-7-17)29-25(28-22)31-14-12-30(13-15-31)24(32)19-8-4-5-9-21(19)27/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAJAGXOOOMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a bromo group and a piperazine moiety linked to a chlorobenzoyl group. The synthesis typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with various anilines under controlled conditions, often utilizing bases like triethylamine in organic solvents such as dichloromethane.

Component Details
IUPAC Name 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
Molecular Formula C19H17BrClN3O
Molecular Weight 396.71 g/mol

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various substituted quinazolines against Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • Activity Against Bacteria: The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Fungal Activity: It also showed effectiveness against fungal strains such as Candida albicans, indicating broad-spectrum activity.
Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1240
Candida albicans1160

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats.

Results:

  • The compound exhibited significant anti-inflammatory activity, with the percentage inhibition of edema reaching up to 40%, comparable to ibuprofen.
Compound Percentage Inhibition
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline40%
Ibuprofen42%

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. It has been shown to selectively inhibit cancer cell lines while sparing normal cells.

Case Study:

A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value of approximately 84 µM against tumorigenic cells. Molecular docking studies suggested strong binding affinity to the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Cell Line IC50 (µM)
Tumorigenic Cells84.20
Non-Tumorigenic Cells>100

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

  • Structure : Features a 4-bromophenyl group at position 2 and an imidazole-containing alkylamine at position 3.
  • Synthesis: Synthesized via nucleophilic substitution of 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole, achieving a 95% yield .
  • Physical Properties : Melting point of 438–440 K , higher than typical quinazolines, likely due to strong intermolecular interactions from the imidazole group.
  • Key Difference : The imidazole-propylamine side chain may enhance solubility in polar solvents compared to the 2-chlorobenzoyl-piperazine group in the target compound.

6-Bromo-4-(piperazin-1-yl)quinazoline (CAS: 205259-86-5)

  • Structure : Simpler scaffold with a piperazine group at position 4 and a bromine at position 6.
  • Molecular Weight : 293.16 g/mol (significantly lower than the target compound’s 507.81 g/mol) .
  • Hazards: Classified with H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating a more pronounced safety risk than the target compound, whose hazards are unspecified .

Substituent Effects on Physicochemical Properties

  • Steric Effects : The bulky 4-phenyl and 2-piperazinyl groups in the target compound may restrict binding to certain biological targets compared to smaller analogues like 6-Bromo-4-(piperazin-1-yl)quinazoline.
  • Solubility : The imidazole group in ’s compound could enhance aqueous solubility, whereas the target compound’s halogenated aromatic systems may favor organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.